Cas no 2171527-75-4 (2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxy-N-methylbutanamido-2-methylpropanoic acid)

2-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-3-methoxy-N-methylbutanamido-2-methylpropanoic acid is a specialized Fmoc-protected amino acid derivative used in peptide synthesis. Its key structural features include an Fmoc-protected amine group, a methoxy side chain, and an N-methylated backbone, which enhance its utility in constructing complex peptide architectures. The Fmoc group ensures orthogonal deprotection under mild basic conditions, while the methoxy and N-methyl modifications improve steric control and metabolic stability in synthetic peptides. This compound is particularly valuable in solid-phase peptide synthesis (SPPS) for introducing tailored steric and electronic properties. Its high purity and compatibility with standard coupling reagents make it a reliable building block for advanced peptide research and pharmaceutical applications.
2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxy-N-methylbutanamido-2-methylpropanoic acid structure
2171527-75-4 structure
Product Name:2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxy-N-methylbutanamido-2-methylpropanoic acid
CAS No:2171527-75-4
MF:C25H30N2O6
MW:454.515507221222
CID:6478525
PubChem ID:165570453
Update Time:2025-06-14

2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxy-N-methylbutanamido-2-methylpropanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxy-N-methylbutanamido-2-methylpropanoic acid
    • 2171527-75-4
    • 2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxy-N-methylbutanamido]-2-methylpropanoic acid
    • EN300-1567595
    • Inchi: 1S/C25H30N2O6/c1-15(32-5)21(22(28)27(4)25(2,3)23(29)30)26-24(31)33-14-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h6-13,15,20-21H,14H2,1-5H3,(H,26,31)(H,29,30)
    • InChI Key: SUBRFSJURBISRF-UHFFFAOYSA-N
    • SMILES: O(C(NC(C(N(C)C(C(=O)O)(C)C)=O)C(C)OC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 454.21038668g/mol
  • Monoisotopic Mass: 454.21038668g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 9
  • Complexity: 704
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 105Ų

2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxy-N-methylbutanamido-2-methylpropanoic acid Pricemore >>

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Additional information on 2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxy-N-methylbutanamido-2-methylpropanoic acid

Research Brief on 2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxy-N-methylbutanamido-2-methylpropanoic acid (CAS: 2171527-75-4)

The compound 2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxy-N-methylbutanamido-2-methylpropanoic acid (CAS: 2171527-75-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its complex structure incorporating a fluorenylmethoxycarbonyl (Fmoc) protecting group and methoxy-substituted amino acids, is primarily utilized in peptide synthesis and drug development. Its unique properties make it a valuable intermediate in the production of bioactive peptides and small-molecule therapeutics.

Recent studies have focused on the synthesis and application of this compound in solid-phase peptide synthesis (SPPS). The Fmoc group serves as a temporary protecting group for the amino functionality, enabling selective deprotection under mild basic conditions. This feature is particularly advantageous in the synthesis of complex peptides with multiple functional groups. Researchers have optimized the coupling efficiency of this compound with various amino acids, achieving high yields and purity in peptide chains. These advancements are critical for the development of novel peptide-based drugs targeting diseases such as cancer, diabetes, and neurodegenerative disorders.

In addition to its role in peptide synthesis, 2171527-75-4 has been investigated for its potential as a building block in the design of prodrugs. The methoxy and methyl substituents on the amino acid backbone enhance the compound's stability and bioavailability, making it a promising candidate for prodrug strategies. Recent preclinical studies have demonstrated that derivatives of this compound exhibit improved pharmacokinetic profiles, including enhanced membrane permeability and prolonged half-life in vivo. These findings suggest its potential utility in optimizing drug delivery systems.

Furthermore, the compound's mechanism of action has been explored in the context of enzyme inhibition. Preliminary data indicate that it may act as a modulator of specific proteases involved in pathological processes. For instance, one study reported its inhibitory effects on a key enzyme implicated in tumor progression, highlighting its potential as a lead compound for anticancer therapy. However, further mechanistic studies are required to fully elucidate its biological targets and therapeutic implications.

Despite these promising developments, challenges remain in the large-scale production and application of 2171527-75-4. Issues such as cost-effective synthesis, scalability, and regulatory compliance need to be addressed to facilitate its transition from research laboratories to clinical settings. Collaborative efforts between academia and industry are essential to overcome these barriers and unlock the full potential of this compound in drug discovery and development.

In conclusion, 2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxy-N-methylbutanamido-2-methylpropanoic acid represents a versatile and valuable tool in chemical biology and pharmaceutical research. Its applications in peptide synthesis, prodrug design, and enzyme inhibition underscore its significance in advancing therapeutic innovation. Ongoing research efforts are expected to further expand its utility and contribute to the development of next-generation pharmaceuticals.

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